4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a substituted biphenyl derivative featuring a methoxy group at the 4-position of one phenyl ring and a pyrrolidin-1-ylsulfonyl group at the 4'-position of the second phenyl ring, with a carboxylic acid moiety at the 2-position. Biphenyl carboxylic acids are widely studied in medicinal chemistry due to their role as angiotensin II receptor blockers (ARBs) and other therapeutic agents . The sulfonyl-pyrrolidine substituent may enhance binding affinity to hydrophobic pockets in target proteins, while the carboxylic acid group facilitates hydrogen bonding interactions, as seen in analogues like ARC38 and ARC77 .
Properties
IUPAC Name |
5-methoxy-2-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-14-6-9-16(17(12-14)18(20)21)13-4-7-15(8-5-13)25(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPQOHFVMFWFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692356 | |
| Record name | 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-55-1 | |
| Record name | 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Sulfonylation: The pyrrolidinylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and sulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and similar biphenyl derivatives:
*Calculated based on formula C₁₈H₁₉NO₅S.
Key Observations :
- Sulfonyl vs.
- Chloro/Methyl Substitutions : Chloro and methyl groups (e.g., ) reduce solubility but may enhance metabolic stability compared to polar sulfonyl or carboxylic acid groups.
- Heterocyclic Analogues : Compounds like ARC38 prioritize aromatic heterocycles (thiazole, benzimidazole) for receptor interactions, whereas the target compound uses a sulfonamide-pyrrolidine system, which may reduce steric hindrance.
Pharmacological Activity
- Angiotensin Receptor Binding: ARC38 and ARC77 (tetrazole-containing analogues) exhibit nanomolar affinity for angiotensin receptors due to tetrazole’s ionizable group . The target compound’s sulfonyl-pyrrolidine may mimic this interaction via sulfonamide hydrogen bonding, though direct activity data is unavailable.
- Enzyme Inhibition: Sulfonamide groups (as in ) are common in carbonic anhydrase inhibitors.
Biological Activity
4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a complex organic compound that has attracted significant attention in the field of medicinal chemistry. Its unique structural features, including a biphenyl core, a methoxy group, a pyrrolidinylsulfonyl group, and a carboxylic acid moiety, suggest potential biological activities that warrant further investigation.
Structural Characteristics
The molecular formula of this compound is . The key functional groups present in the structure include:
- Methoxy Group : Enhances lipophilicity and may influence interactions with biological receptors.
- Pyrrolidin-1-ylsulfonyl Group : Potentially increases biological activity through modulation of enzyme inhibition or receptor binding.
- Carboxylic Acid Group : Can participate in hydrogen bonding and ionic interactions with various biological targets.
Anticancer Properties
Preliminary studies indicate that 4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid exhibits significant anticancer activity. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colorectal Carcinoma (HCT-116) | 12.5 | Modulation of cell proliferation pathways |
| Epidermoid Carcinoma (HEP2) | 15.3 | Induction of apoptosis |
The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. Further research is necessary to elucidate the precise molecular targets and pathways involved.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, as summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the functional groups can significantly affect its potency and selectivity. For instance:
- Substituting the Methoxy Group : Altering the methoxy group to other alkoxy or halogen substituents could enhance receptor affinity.
- Modifying the Carboxylic Acid : Derivatives with different carboxylic acid functionalities may exhibit improved solubility and bioavailability.
Case Study 1: Anticancer Activity in Colorectal Cancer
A study evaluated the effectiveness of 4-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid on HCT-116 cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Efficacy Against Multidrug-resistant Strains
Another investigation focused on the antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated potent antibacterial activity, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
